4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring
Properties
IUPAC Name |
4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-11-8(6)7(5-10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNNRPTEMFEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN2C1=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Carbonyl Cyclocondensation
A patent detailing 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one synthesis highlights the utility of hydrazine-carbonyl cyclocondensation. Adapting this for the target compound:
Reaction scheme :
- Starting materials :
- Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate.
- Methylhydrazine or substituted hydrazine.
- Cyclization : Reflux in aqueous or alcoholic media induces nucleophilic attack of hydrazine on the carbonyl, forming the pyrazolone ring.
- Oxidation : Selective oxidation of the 5-position ester to carboxylic acid (e.g., using KMnO₄ or RuO₄).
Key parameters :
Transition Metal-Catalyzed Cyclizations
Palladium or copper catalysts facilitate C–N bond formation in heterocyclic syntheses. For example, intramolecular Buchwald-Hartwig amination could close the pyrazolo ring:
- Precursor : N-(2-bromo-4-methyl-5-carboxy-1,2,3,4-tetrahydropyridinyl)hydrazine.
- Catalyst : Pd(OAc)₂/Xantphos.
- Base : Cs₂CO₃ in toluene/tert-butanol.
This method offers precise control over regiochemistry but requires stringent anhydrous conditions.
Post-Synthetic Functionalization
Methyl Group Installation
The 4-methyl group may originate from:
- Preformed building blocks : 4-Methylpiperidone derivatives.
- Post-cyclization alkylation : Treating the deprotonated pyridine nitrogen with methyl iodide.
Critical Evaluation of Synthetic Pathways
Key observations :
- Multicomponent reactions balance efficiency and sustainability but struggle with sterically hindered substrates.
- Hydrazine cyclization is robust but necessitates additional steps for carboxylation.
- Transition metal catalysis enables precise ring formation but incurs higher costs.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various biologically active compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3,6-dicarboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, pharmacological effects, and relevant case studies to provide a comprehensive overview of its significance in the field.
- Chemical Name : this compound
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.204 g/mol
- CAS Number : 307307-82-0
Anti-inflammatory Effects
Compounds within the pyrazolo family have been evaluated for their anti-inflammatory activities. A notable study reported that certain pyrazolyl derivatives inhibited pro-inflammatory cytokines such as IL-17 and TNFα with IC50 values ranging from 0.1 to 1 µM . This suggests that this compound may also exhibit similar anti-inflammatory properties due to its structural characteristics.
Neuroprotective Effects
There is emerging evidence that pyrazolo compounds may possess neuroprotective effects. A study focused on the neuroprotective potential of related compounds indicated that they could mitigate neuronal damage in models of neurodegenerative diseases. Although direct research on this compound is sparse, its potential in this area remains an avenue for future exploration.
Case Studies and Research Findings
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that similar compounds interact with specific biochemical pathways related to inflammation and microbial resistance. For example:
- Target Interaction : Potential interaction with inflammatory mediators.
- Biochemical Pathways : Disruption of pathways involved in cytokine release and microbial growth.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid, and how do reaction conditions influence product yield?
- Answer : The compound is typically synthesized via cyclization of substituted pyrazole precursors. For example, hydrazine hydrate reacts with enamines under controlled conditions to yield aminopyrazoles, which are further functionalized. Key steps include:
- Cyclization : Use of ethanol/DMF mixtures for crystallization to isolate intermediates .
- Functionalization : Reaction with acyl chlorides (e.g., benzoyl chloride in pyridine) to introduce substituents at position 7 .
- Optimization : Yield depends on solvent polarity (e.g., DMF enhances solubility) and temperature (reflux vs. room temperature) .
Q. How is structural confirmation performed for this compound and its derivatives?
- Answer : Multi-spectral analysis is critical:
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.1 ppm) and carbon frameworks .
- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and NH/OH groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ ions) .
- Elemental Analysis : Matches experimental vs. calculated C/H/N/O percentages .
Advanced Research Questions
Q. How can contradictory spectral data in heterocyclic derivatives be resolved during structural elucidation?
- Answer : Contradictions often arise from tautomerism or dynamic NMR effects. Strategies include:
- Variable Temperature NMR : Identifies exchange broadening in NH or OH protons .
- DEPT/HSQC Experiments : Differentiates quaternary carbons from CH/CH₂ groups in complex scaffolds .
- Computational Modeling : Compares experimental 13C shifts with DFT-calculated values for ambiguous positions .
Q. What methodologies enable selective functionalization at position 7 of the tetrahydropyrazolo[1,5-a]pyridine core?
- Answer : Position 7 is activated for electrophilic substitution. Advanced approaches include:
- Silylformamidine Reactions : Introduces dimethylamino or trifluoromethyl groups via Pd-catalyzed coupling .
- Microwave-Assisted Synthesis : Accelerates reactions (e.g., nitro group reduction) while minimizing side products .
- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to block reactive sites during functionalization .
Q. How do steric and electronic effects of substituents impact biological activity in related pyrazolo-pyridine analogs?
- Answer : Substituent analysis reveals:
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl at position 7 enhances enzyme inhibition (e.g., kinase targets) by increasing electrophilicity .
- Steric Hindrance : Bulky aryl groups at position 2 reduce binding affinity to GABAA receptors, as shown in benzodiazepine analogs .
- Hydrogen Bonding : Carboxylic acid moieties improve solubility and interactions with polar binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
